Cas no 728010-60-4 (1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride)

1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(1-amino-1H-pyrrol-2-yl)ethanone hydrochloride
- 1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride
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- インチ: 1S/C6H8N2O.ClH/c1-5(9)6-3-2-4-8(6)7;/h2-4H,7H2,1H3;1H
- InChIKey: MFGRGZIZSOCFSM-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C)C1=CC=CN1N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 124
- トポロジー分子極性表面積: 48
1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741529-1g |
1-(1-Amino-1h-pyrrol-2-yl)ethan-1-one hydrochloride |
728010-60-4 | 98% | 1g |
¥5096.00 | 2024-07-29 | |
Alichem | A109008890-25g |
1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride |
728010-60-4 | 95% | 25g |
$2812.18 | 2023-09-01 | |
Alichem | A109008890-10g |
1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride |
728010-60-4 | 95% | 10g |
$1591.92 | 2023-09-01 | |
Alichem | A109008890-5g |
1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride |
728010-60-4 | 95% | 5g |
$1114.88 | 2023-09-01 |
1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochlorideに関する追加情報
Introduction to 1-(1-Amino-1H-pyrrol-2-yl)ethanone Hydrochloride (CAS No. 728010-60-4)
1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride (CAS No. 728010-60-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as aminopyrrole acetone hydrochloride, is a derivative of pyrrole and has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
The chemical structure of 1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride consists of a pyrrole ring with an amino group and an acetone moiety, forming a unique molecular framework that exhibits interesting biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and clinical applications.
Recent research has focused on the pharmacological properties of 1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride. Studies have shown that this compound possesses potent anti-inflammatory and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that aminopyrrole acetone hydrochloride significantly reduced inflammation in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The compound was found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby protecting neuronal cells from damage.
In addition to its anti-inflammatory properties, 1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride has shown promise as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it was effective against various types of cancer cells, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.
The potential therapeutic applications of aminopyrrole acetone hydrochloride extend beyond neurodegenerative diseases and cancer. Preliminary studies have also explored its use in treating cardiovascular diseases. A study published in the Circulation Research journal found that this compound could improve cardiac function by reducing myocardial infarction size and enhancing angiogenesis. The compound's ability to modulate inflammatory responses and promote vascular repair makes it a promising candidate for cardiovascular therapeutics.
The safety profile of 1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride is another important aspect that has been investigated. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with minimal side effects observed in both in vitro and in vivo models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride (CAS No. 728010-60-4) is a versatile compound with a wide range of potential therapeutic applications. Its anti-inflammatory, neuroprotective, anticancer, and cardiovascular benefits make it an exciting area of research for medicinal chemists and pharmaceutical scientists. Ongoing studies continue to explore its mechanisms of action and optimize its use in clinical settings, paving the way for new treatments for various diseases.
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